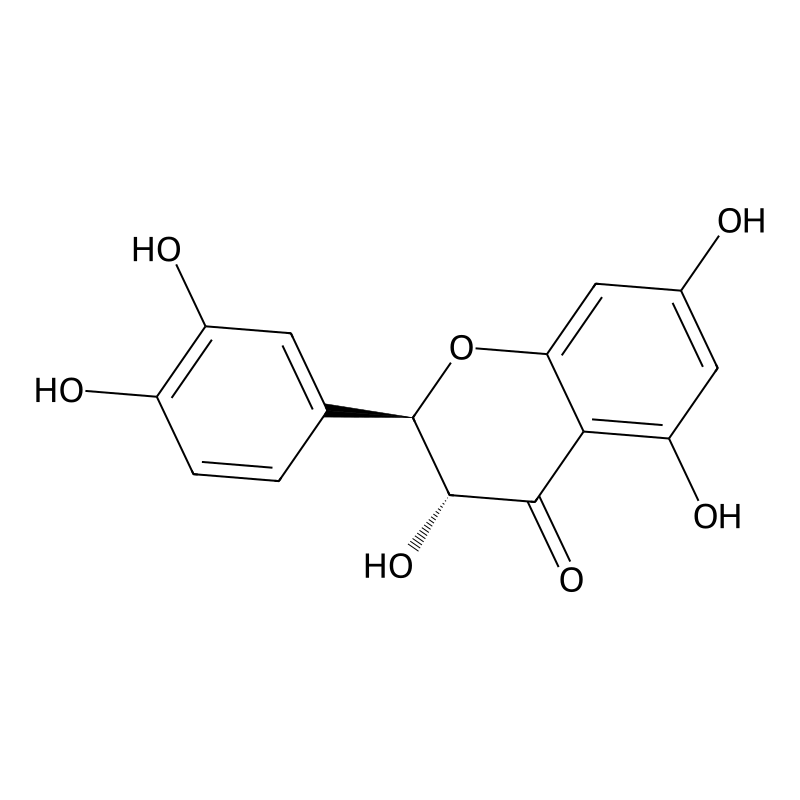

Taxifolin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Activity

Application: Taxifolin is a flavonoid compound with powerful antioxidant properties . It is often found in foods such as onions and olive oil, and is also used in commercial preparations .

Methods: The antioxidant capacity of Taxifolin is evaluated using various in vitro and in vivo models .

Results: Taxifolin’s antioxidant capacity is superior to that of common flavonoids . This makes it an effective treatment for a variety of diseases .

Anti-inflammatory Activity

Application: Taxifolin has excellent anti-inflammatory properties .

Methods: The anti-inflammatory activity of Taxifolin is evaluated using various in vitro and in vivo models .

Results: Taxifolin has shown promising results in managing inflammation .

Anti-microbial Activity

Application: Taxifolin has anti-microbial properties .

Methods: The anti-microbial activity of Taxifolin is evaluated using various in vitro and in vivo models .

Results: Taxifolin has shown effective results in managing microbial infections .

Cardiovascular Activity

Application: Taxifolin has cardiovascular activity .

Methods: The cardiovascular activity of Taxifolin is evaluated using various in vitro and in vivo models .

Results: Taxifolin has shown promising results in managing cardiovascular disease .

Hepatoprotective Activity

Application: Taxifolin has hepatoprotective activity .

Methods: The hepatoprotective activity of Taxifolin is evaluated using various in vitro and in vivo models .

Results: Taxifolin has shown promising results in managing liver disorders .

Anti-cancer Activity

Application: Taxifolin inhibits breast cancer growth by facilitating CD8+ T Cell Infiltration and inducing a novel set of genes including potential tumor suppressor genes in 1q21.3 .

Methods: In a syngeneic mouse breast cancer model, taxifolin suppressed 4T-1 cell-derived allografts .

Results: RNA-seq of 4T-1 tumors identified 36 differentially expressed genes (DEGs) upregulated by taxifolin .

Neuroprotective Activity

Application: Taxifolin has been found to inhibit Aβ fibril formation in vitro and improve cerebral blood flow, facilitating Aβ clearance in the brain and suppressing cognitive decline in a mouse model of CAA .

Methods: The neuroprotective activity of Taxifolin is evaluated using various in vitro and in vivo models .

Results: These findings suggest the novel therapeutic potentials of Taxifolin for CAA .

Protective Effects Against Lupus and Antiphospholipid Syndrome (APS)

Application: A first-of-its-kind study found Taxifolin supplements have protective effects on thrombo-inflammatory diseases, such as lupus and antiphospholipid syndrome (APS) .

Methods: The protective effects of Taxifolin against Lupus and APS are evaluated using various in vitro and in vivo models .

Results: Taxifolin supplements demonstrated protective effects against these diseases .

Antiangiogenic Activity

Application: Taxifolin has antiangiogenic activity .

Methods: The antiangiogenic activity of Taxifolin is evaluated using various in vitro and in vivo models .

Results: Taxifolin has shown promising results in managing angiogenesis .

Pulmonary Activity

Application: Taxifolin has pulmonary activity .

Methods: The pulmonary activity of Taxifolin is evaluated using various in vitro and in vivo models .

Results: Taxifolin has shown promising results in managing pulmonary diseases .

Digestive System Activity

Application: Taxifolin has digestive system activity .

Methods: The digestive system activity of Taxifolin is evaluated using various in vitro and in vivo models .

Results: Taxifolin has shown promising results in managing digestive system diseases .

Immune System Activity

Application: Taxifolin has immune system activity .

Methods: The immune system activity of Taxifolin is evaluated using various in vitro and in vivo models .

Results: Taxifolin has shown promising results in managing immune system diseases .

Taxifolin, also known as dihydroquercetin, is a naturally occurring flavonoid with the chemical formula C15H12O7. It belongs to the subclass of flavanonols within the larger class of polyphenols. Taxifolin is characterized by its colorless or pale yellow crystalline form and is soluble in polar solvents such as ethanol and acetic acid, but insoluble in non-polar solvents like benzene . The compound features two chiral carbon atoms, leading to four theoretical stereoisomers, with notable biological properties attributed to its unique structure .

The mechanism of action of taxifolin is still under investigation, but several potential pathways are being explored:

- Antioxidant activity: As mentioned earlier, taxifolin's structure allows it to scavenge free radicals and chelate metals, protecting cells from oxidative stress [].

- Anti-inflammatory effects: Taxifolin may modulate inflammatory signaling pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) [].

- Neuroprotective properties: Taxifolin might improve blood flow to the brain and protect neurons from damage caused by oxidative stress and inflammation, potentially benefiting conditions like Alzheimer's disease.

Please note:

- The information provided is based on current scientific research and may be subject to change as new discoveries are made.

- Taxifolin is not a cure for any disease and should not be used as a substitute for medical advice. Always consult with a healthcare professional before starting any new supplements.

- Algar-Flynn-Oyamada Reaction: This method synthesizes taxifolin by controlling reaction conditions to maintain the dihydroflavonol stage .

- Mitsunobu Reaction: This reaction facilitates esterification between carboxylic acids and alcohols under mild conditions .

- Oxidative Coupling: Taxifolin can engage in oxidative coupling with coniferyl alcohol, catalyzed by peroxidase enzymes, resulting in complex polymeric structures .

Taxifolin exhibits a range of biological activities:

- Antioxidant Properties: It effectively scavenges free radicals, including hydroxyl radicals and superoxide anions, through both direct and indirect mechanisms .

- Antitumor Effects: Taxifolin has shown potential in inhibiting the growth of various cancer cells by regulating lipid metabolism and reducing cell proliferation .

- Anti-inflammatory and Immunoregulatory Actions: It modulates immune responses and reduces inflammation, making it valuable in treating various inflammatory conditions .

- Neuroprotective Effects: Taxifolin prevents amyloid beta aggregation, which is linked to neurodegenerative diseases like Alzheimer's .

Taxifolin can be synthesized using several methods:

- Algar-Flynn-Oyamada Reaction: This involves the synthesis of 3-hydroxyl flavanols under controlled conditions.

- Mitsunobu Reaction: A versatile organic synthesis method that allows for the formation of taxifolin through esterification.

- Semisynthetic Techniques: These utilize natural products as starting materials for higher yields in industrial applications .

Taxifolin has diverse applications across various fields:

- Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it suitable for developing therapeutic agents against chronic diseases.

- Food Industry: As a natural antioxidant additive, it enhances food preservation without altering taste or color .

- Cosmetics: Taxifolin serves as a functional ingredient in skincare products due to its skin-protective properties .

- Industrial Uses: It acts as an oxidizing stabilizer in fuels and lubricants, contributing to product longevity .

Studies have demonstrated taxifolin's interactions with various biological systems:

- Antioxidant Mechanisms: Research indicates that taxifolin can bind to metal ions like iron, reducing oxidative stress by preventing the formation of harmful radicals .

- Cellular Interactions: Taxifolin influences gene expression related to oxidative stress responses and lipid metabolism, showcasing its potential in metabolic disorders .

Taxifolin shares structural similarities with other flavonoids but distinguishes itself through its unique biological activity profile. Here are some comparable compounds:

Taxifolin's unique configuration and superior antioxidant capacity make it a valuable compound in both research and applied sciences. Its diverse applications across health, food, and industrial sectors highlight its significance as a multifunctional agent.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.95 (LogP)

Appearance

Storage

UNII

EAS93SC1VS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

480-18-2

Wikipedia

Hagemann's_este

General Manufacturing Information

Dates

2: Nam YJ, Lee DH, Shin YK, Sohn DS, Lee CS. Flavanonol taxifolin attenuates proteasome inhibition-induced apoptosis in differentiated PC12 cells by suppressing cell death process. Neurochem Res. 2015 Mar;40(3):480-91. doi: 10.1007/s11064-014-1493-x. Epub 2014 Dec 5. PubMed PMID: 25476842.

3: Zu Y, Wu W, Zhao X, Li Y, Wang W, Zhong C, Zhang Y, Zhao X. Enhancement of solubility, antioxidant ability and bioavailability of taxifolin nanoparticles by liquid antisolvent precipitation technique. Int J Pharm. 2014 Aug 25;471(1-2):366-76. doi: 10.1016/j.ijpharm.2014.05.049. Epub 2014 Jun 2. PubMed PMID: 24882039.

4: Yang P, Xu F, Li HF, Wang Y, Li FC, Shang MY, Liu GX, Wang X, Cai SQ. Detection of 191 Taxifolin Metabolites and Their Distribution in Rats Using HPLC-ESI-IT-TOF-MS(n). Molecules. 2016 Sep 13;21(9). pii: E1209. doi: 10.3390/molecules21091209. PubMed PMID: 27649117.

5: Zu Y, Wu W, Zhao X, Li Y, Zhong C, Zhang Y. The high water solubility of inclusion complex of taxifolin-γ-CD prepared and characterized by the emulsion solvent evaporation and the freeze drying combination method. Int J Pharm. 2014 Dec 30;477(1-2):148-58. doi: 10.1016/j.ijpharm.2014.10.027. Epub 2014 Oct 16. PubMed PMID: 25455767.

6: Sun X, Chen RC, Yang ZH, Sun GB, Wang M, Ma XJ, Yang LJ, Sun XB. Taxifolin prevents diabetic cardiomyopathy in vivo and in vitro by inhibition of oxidative stress and cell apoptosis. Food Chem Toxicol. 2014 Jan;63:221-32. doi: 10.1016/j.fct.2013.11.013. Epub 2013 Nov 20. PubMed PMID: 24269735.

7: Satué M, Arriero Mdel M, Monjo M, Ramis JM. Quercitrin and taxifolin stimulate osteoblast differentiation in MC3T3-E1 cells and inhibit osteoclastogenesis in RAW 264.7 cells. Biochem Pharmacol. 2013 Nov 15;86(10):1476-86. doi: 10.1016/j.bcp.2013.09.009. Epub 2013 Sep 20. PubMed PMID: 24060614.

8: Yang CJ, Wang ZB, Mi YY, Gao MJ, Lv JN, Meng YH, Yang BY, Kuang HX. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion. Molecules. 2016 Apr 14;21(4):494. doi: 10.3390/molecules21040494. PubMed PMID: 27089318.

9: Park SY, Kim HY, Park HJ, Shin HK, Hong KW, Kim CD. Concurrent Treatment with Taxifolin and Cilostazol on the Lowering of β-Amyloid Accumulation and Neurotoxicity via the Suppression of P-JAK2/P-STAT3/NF-κB/BACE1 Signaling Pathways. PLoS One. 2016 Dec 15;11(12):e0168286. doi: 10.1371/journal.pone.0168286. eCollection 2016. PubMed PMID: 27977755; PubMed Central PMCID: PMC5158044.

10: Shatalin IuV, Shubina VS. [Partitioning of taxifolin-iron ions complexes in octanol-water system]. Biofizika. 2014 May-Jun;59(3):432-8. Russian. PubMed PMID: 25715583.

11: Topal F, Nar M, Gocer H, Kalin P, Kocyigit UM, Gülçin İ, Alwasel SH. Antioxidant activity of taxifolin: an activity-structure relationship. J Enzyme Inhib Med Chem. 2016 Aug;31(4):674-83. doi: 10.3109/14756366.2015.1057723. Epub 2015 Jul 6. PubMed PMID: 26147349.

12: Shatalin YV, Shubinal VS. [Collagen and Taxifolin-based Material: Production and Properties]. Biofizika. 2015 May-Jun;60(3):583-8. Russian. PubMed PMID: 26349224.

13: Liu Z, Jia J, Chen F, Yang F, Zu Y, Yang L. Development of an ionic liquid-based microwave-assisted method for the extraction and determination of taxifolin in different parts of Larix gmelinii. Molecules. 2014 Nov 25;19(12):19471-90. doi: 10.3390/molecules191219471. PubMed PMID: 25429567.

14: Manigandan K, Manimaran D, Jayaraj RL, Elangovan N, Dhivya V, Kaphle A. Taxifolin curbs NF-κB-mediated Wnt/β-catenin signaling via up-regulating Nrf2 pathway in experimental colon carcinogenesis. Biochimie. 2015 Dec;119:103-12. doi: 10.1016/j.biochi.2015.10.014. Epub 2015 Oct 19. PubMed PMID: 26482805.

15: Yun J, Bae H, Choi SE, Kim JH, Choi YW, Lim I, Lee CS, Lee MW, Ko JH, Seo SJ, Bang H. Taxifolin Glycoside Blocks Human ether-a-go-go Related Gene K(+) Channels. Korean J Physiol Pharmacol. 2013 Feb;17(1):37-42. doi: 10.4196/kjpp.2013.17.1.37. Epub 2013 Feb 14. PubMed PMID: 23440017; PubMed Central PMCID: PMC3579103.

16: Manigandan K, Jayaraj RL, Jagatheesh K, Elangovan N. Taxifolin mitigates oxidative DNA damage in vitro and protects zebrafish (Danio rerio) embryos against cadmium toxicity. Environ Toxicol Pharmacol. 2015 May;39(3):1252-61. doi: 10.1016/j.etap.2015.04.021. Epub 2015 May 8. PubMed PMID: 26002187.

17: Tan YN, Tong MM, Zhang YY, Xu YY, Zhai YJ. [Determination of taxifolin in Polygonum orientale of different storage period]. Zhongguo Zhong Yao Za Zhi. 2013 Sep;38(17):2779-81. Chinese. PubMed PMID: 24380297.

18: Guo H, Zhang X, Cui Y, Zhou H, Xu D, Shan T, Zhang F, Guo Y, Chen Y, Wu D. Taxifolin protects against cardiac hypertrophy and fibrosis during biomechanical stress of pressure overload. Toxicol Appl Pharmacol. 2015 Sep 1;287(2):168-177. doi: 10.1016/j.taap.2015.06.002. Epub 2015 Jun 4. PubMed PMID: 26051872.

19: Gocer H, Topal F, Topal M, Küçük M, Teke D, Gülçin İ, Alwasel SH, Supuran CT. Acetylcholinesterase and carbonic anhydrase isoenzymes I and II inhibition profiles of taxifolin. J Enzyme Inhib Med Chem. 2016;31(3):441-7. doi: 10.3109/14756366.2015.1036051. Epub 2015 Apr 20. PubMed PMID: 25893707.

20: Oi N, Chen H, Ok Kim M, Lubet RA, Bode AM, Dong Z. Taxifolin suppresses UV-induced skin carcinogenesis by targeting EGFR and PI3K. Cancer Prev Res (Phila). 2012 Sep;5(9):1103-14. doi: 10.1158/1940-6207.CAPR-11-0397. Epub 2012 Jul 17. PubMed PMID: 22805054; PubMed Central PMCID: PMC3435475.